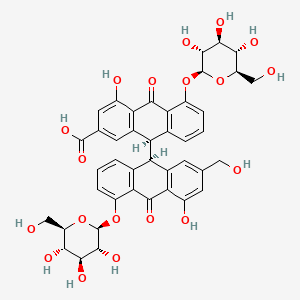

Sennoside C

Description

Properties

IUPAC Name |

(9R)-4-hydroxy-9-[(9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26-,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-RDAFFBQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37271-16-2 | |

| Record name | Sennoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ166P8802 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Sennoside C Biosynthetic Pathway in Cassia angustifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennosides, particularly sennoside A, B, C, and D, are potent anthraquinone glycosides derived from the medicinal plant Cassia angustifolia (Senna). These compounds are renowned for their laxative properties and are cornerstones of traditional and modern medicine for the management of constipation. Sennoside C, a heterodimer of rhein and aloe-emodin anthrones, contributes to the overall therapeutic effect of senna preparations. Understanding the intricate biosynthetic pathway of this compound is paramount for optimizing its production through metabolic engineering, ensuring quality control of herbal medicines, and exploring novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Cassia angustifolia, detailing the enzymatic steps, key intermediates, and putative genes. It further presents quantitative data on sennoside content, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes to facilitate further research and development in this field.

Introduction

Cassia angustifolia Vahl., commonly known as Senna, is a valuable medicinal plant in the family Fabaceae. Its leaves and pods are rich sources of dianthrone glycosides, known as sennosides, which are widely used for their laxative effects[1]. The primary active constituents are sennosides A and B, which are homodimers of rhein anthrone. Sennosides C and D are heterodimers of rhein and aloe-emodin anthrones[2]. While sennosides A and B are the most abundant, this compound also plays a role in the plant's pharmacological activity. The biosynthesis of these complex molecules is a multi-step process involving enzymes from several major metabolic pathways. This guide focuses on the elucidation of the this compound biosynthetic pathway, a critical step toward harnessing the full potential of this important medicinal plant.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cassia angustifolia is a complex process that begins with primary metabolism and diverges into a specialized secondary metabolic pathway. The formation of the anthraquinone core of sennosides is primarily attributed to the polyketide pathway . Subsequent modifications, including hydroxylation, glycosylation, and dimerization, lead to the final bioactive compound.

Formation of the Anthraquinone Core via the Polyketide Pathway

The backbone of the rhein and aloe-emodin monomers is synthesized through the polyketide pathway. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. A key enzyme in this process is polyketide synthase (PKS) , a type III PKS, which catalyzes the iterative condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules to form an octaketide intermediate. This linear poly-β-keto chain then undergoes cyclization and aromatization reactions to form the tricyclic anthraquinone scaffold.

Transcriptome analysis of Cassia angustifolia has identified several putative PKS genes that are likely involved in this process[2][3][4]. While the specific PKS responsible for rhein and aloe-emodin biosynthesis has not been definitively characterized in C. angustifolia, homologues from other plants have been shown to catalyze similar reactions.

Tailoring of the Anthraquinone Core: Hydroxylation and Other Modifications

Following the formation of the basic anthraquinone skeleton, a series of tailoring reactions occur to produce the specific aglycones of this compound: rhein and aloe-emodin. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other modifying enzymes.

-

Hydroxylation: P450s are responsible for the regio- and stereospecific hydroxylation of the anthraquinone core. The differential hydroxylation patterns distinguish rhein and aloe-emodin.

-

Other Modifications: Other potential modifications include methylation and carboxylation, which contribute to the diversity of anthraquinones in the plant.

Transcriptome studies of C. angustifolia have revealed a large number of P450 genes, some of which are differentially expressed in tissues with high sennoside content, suggesting their involvement in the pathway[3][4].

Glycosylation of Rhein and Aloe-emodin

The aglycones, rhein and aloe-emodin, are then glycosylated to form their respective glucosides. This step is crucial for the stability, solubility, and bioavailability of the final sennoside molecules. The glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a glucose moiety from UDP-glucose to the hydroxyl groups of the anthraquinones.

Putative UGTs have been identified in the transcriptome of Cassia angustifolia[3][5]. The specific UGTs responsible for the glycosylation of rhein and aloe-emodin at the correct positions are yet to be functionally characterized.

Dimerization to Form this compound

The final step in the biosynthesis of this compound is the dimerization of one molecule of rhein anthrone glucoside and one molecule of aloe-emodin anthrone glucoside. This oxidative coupling reaction is likely catalyzed by a specific enzyme, possibly a peroxidase or a cytochrome P450 enzyme . The stereochemistry of the C-C bond linking the two anthrone units is critical for the biological activity of the sennoside. Research in other organisms has shown that cytochrome P450s can catalyze the dimerization of anthraquinones[6].

Quantitative Data

The concentration of sennosides in Cassia angustifolia can vary depending on the plant part, developmental stage, and environmental conditions. The following tables summarize available quantitative data on sennoside content.

Table 1: Sennoside Content in Different Parts of Cassia angustifolia

| Plant Part | Sennoside A Content (%) | Sennoside B Content (%) | Total Sennoside Content (%) | Reference |

| Leaves | 0.73 | 1.55 | 2.28 | [7] |

| Pods | - | - | 3.6 | [8] |

| Youngest Leaves | - | - | Highest | [7] |

| Leaves (90 days after sowing) | 0.113 | 0.063 | 0.176 |

Table 2: Validation Parameters of Analytical Methods for Sennoside Quantification

| Method | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| HPTLC | Sennoside A | - | 0.16 | 0.5 | - | [9] |

| HPTLC | Sennoside B | - | 0.18 | 0.55 | - | [9] |

| HPLC-DAD | Sennoside A | 0.1 - 50 | 0.004 | 0.015 | 96.6 - 102.4 | [10] |

| HPLC-DAD | Sennoside B | 0.1 - 50 | 0.002 | 0.008 | 96.6 - 102.4 | [10] |

| UPLC-MRM/MS | Sennoside B | 0.98 - 62.5 | 0.011 | 0.034 | 97 - 102 | [5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Quantification of Sennosides by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of sennosides in Cassia angustifolia[10][11].

Objective: To quantify the content of sennosides in plant material.

Materials:

-

Dried and powdered Cassia angustifolia leaves

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (HPLC grade)

-

Sennoside A and B standards

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Extraction: a. Weigh 1.0 g of powdered leaf material into a flask. b. Add 25 mL of 70% methanol and sonicate for 30 minutes. c. Filter the extract through Whatman No. 1 filter paper. d. Repeat the extraction two more times with fresh solvent. e. Combine the filtrates and adjust the final volume to 100 mL with 70% methanol. f. Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

-

HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (water with 0.1% acetic acid) and solvent B (methanol with 0.1% acetic acid). c. Flow Rate: 1.0 mL/min. d. Detection: UV at 270 nm. e. Injection Volume: 20 µL.

-

Quantification: a. Prepare a series of standard solutions of sennoside A and B of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the plant extract and determine the peak areas for sennosides. d. Calculate the concentration of each sennoside in the sample based on the calibration curve.

Heterologous Expression and Functional Characterization of a Putative Polyketide Synthase

This protocol provides a general workflow for the functional characterization of a candidate PKS gene identified from transcriptome data.

Objective: To determine the enzymatic activity of a putative PKS from Cassia angustifolia.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector)

-

Candidate PKS cDNA

-

Acetyl-CoA and Malonyl-CoA

-

Standard laboratory equipment for molecular cloning, protein expression, and purification (FPLC)

-

LC-MS for product analysis

Procedure:

-

Cloning: a. Amplify the full-length coding sequence of the candidate PKS gene from C. angustifolia cDNA. b. Clone the PCR product into an appropriate expression vector.

-

Heterologous Expression: a. Transform the expression construct into an E. coli expression strain. b. Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. c. Clarify the lysate by centrifugation. d. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: a. Set up a reaction mixture containing the purified PKS enzyme, acetyl-CoA, and malonyl-CoA in a suitable buffer. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: a. Extract the reaction products with the organic solvent. b. Analyze the extracted products by LC-MS to identify the synthesized polyketide.

In Vitro Assay for UDP-Glycosyltransferase Activity

This protocol is a general method for assaying the activity of a UGT with an anthraquinone substrate.

Objective: To determine if a candidate UGT can glycosylate rhein or aloe-emodin.

Materials:

-

Purified recombinant UGT enzyme

-

Rhein and aloe-emodin substrates

-

UDP-glucose

-

Reaction buffer (e.g., Tris-HCl)

-

LC-MS for product analysis

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture containing the purified UGT, the anthraquinone substrate (dissolved in a small amount of DMSO), and UDP-glucose in the reaction buffer. b. Incubate the reaction at an optimal temperature for a set time. c. Terminate the reaction by adding methanol.

-

Product Detection: a. Centrifuge the reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by LC-MS to detect the formation of the glycosylated product. Compare the retention time and mass spectrum with an authentic standard if available.

Visualizing the Pathway and Experimental Workflows

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Cassia angustifolia.

Experimental Workflow for PKS Gene Characterization

Caption: Workflow for the functional characterization of a putative Polyketide Synthase (PKS).

Logical Relationship of Sennoside Biosynthesis Stages

Caption: Logical stages in the biosynthesis of sennosides.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cassia angustifolia is a fascinating example of the complex chemical machinery within medicinal plants. While the general framework of the pathway, originating from the polyketide pathway, is understood, significant gaps remain in our knowledge of the specific enzymes and regulatory mechanisms involved. The transcriptome data from C. angustifolia provides a valuable resource for identifying candidate genes encoding the key enzymes of the pathway[2][3][4]. Future research should focus on the functional characterization of these putative polyketide synthases, cytochrome P450s, and UDP-glycosyltransferases. Elucidating the enzymatic mechanism of the final dimerization step is also a critical area for investigation.

A complete understanding of the this compound biosynthetic pathway will have profound implications for the pharmaceutical industry. It will enable the metabolic engineering of Cassia angustifolia or microbial hosts to enhance the production of sennosides, leading to more sustainable and cost-effective sources of these important medicines. Furthermore, a detailed knowledge of the pathway will facilitate the development of robust quality control measures for senna-based herbal products and may open avenues for the discovery of novel anthraquinone-based therapeutics. The integration of genomics, proteomics, and metabolomics approaches will be instrumental in fully unraveling the complexities of sennoside biosynthesis and unlocking its full biotechnological potential.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | PLOS One [journals.plos.org]

- 3. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | PLOS One [journals.plos.org]

- 4. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of cladofulvin biosynthesis reveals a cytochrome P450 monooxygenase required for anthraquinone dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cassia angustifolia Vahl. Leaves: Determination of Total Phenolic and Sennoside Contents of Different Fractions in Comparison with Their α- Glucosidase and Tyrosinase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | Semantic Scholar [semanticscholar.org]

- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Sennoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside C, a prominent member of the dianthrone glycoside family found in the senna plant (Senna alexandrina), plays a significant role in the plant's well-documented laxative properties. A thorough understanding of its stereochemistry and isomeric forms is paramount for researchers, scientists, and drug development professionals engaged in the quality control of herbal medicines, the development of new therapeutic agents, and the elucidation of its pharmacological mechanisms. This technical guide provides a comprehensive overview of the core stereochemical features of this compound, its isomeric relationship with sennoside D, and detailed methodologies for its isolation, characterization, and quantification.

Introduction

Sennosides are a group of naturally occurring compounds primarily isolated from the leaves and pods of the senna plant.[1] They are classified as anthraquinone glycosides and are renowned for their potent laxative effects, which are attributed to their action on the large intestine.[2] Among these, this compound is a key bioactive constituent. The therapeutic efficacy and safety of sennoside-containing preparations are intrinsically linked to the precise composition and stereochemical integrity of these molecules. Therefore, a detailed understanding of the stereochemistry of this compound is crucial for standardization and drug development.

Stereochemistry of this compound

The chemical structure of this compound is characterized by a bianthrone core, which consists of two anthrone units linked together. The stereochemistry of this compound is defined by the spatial arrangement of substituents around the chiral centers, particularly at the C-9 and C-9' positions of the bianthrone skeleton.

Chemical Structure:

This compound is a heterodimer composed of two different anthrone glycosides. Its systematic IUPAC name is (9R)-4-hydroxy-9-[(9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid.[3] The key stereochemical feature of this compound is the (9R,9'R) configuration at the two chiral carbon atoms connecting the anthrone moieties.

Isomeric Forms of this compound

The primary stereoisomer of this compound is sennoside D . The structural difference between these two isomers lies in the configuration at the C-9' chiral center.

-

This compound: Possesses the (9R,9'R) configuration.

-

Sennoside D: Possesses the (9R,9'S) configuration.

This subtle change in the three-dimensional arrangement of the molecule can influence its physicochemical properties and biological activity.

Quantitative Data

A compilation of the key quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₄₀O₁₉ | [2][3] |

| Molecular Weight | 848.76 g/mol | [3] |

| Appearance | Yellowish powder | [2] |

| Melting Point | Decomposes at approximately 200-240 °C (for sennosides) | [4] |

| Solubility | Soluble in water and alcohol. Sparingly soluble in methanol and acetone. Insoluble in benzene, ether, and chloroform. | [2][5] |

| Optical Rotation | Specific rotation values for sennosides A and B are reported, but specific data for this compound is not readily available. | [6] |

Table 2: Spectroscopic Data for Sennosides (General)

| Spectroscopic Technique | Key Chemical Shifts (ppm) | Reference(s) |

| ¹H-NMR (in DMSO-d₆) | CH-10: 4.86 - 5.14 | [7] |

| CH-6 (Sennoside A): 7.61 - 7.81 | [7] | |

| CH-6 (Sennoside B): 7.40 - 7.66 | [7] | |

| ¹³C-NMR (in DMSO-d₆) | CH-10: 53.62 - 55.02 | [7] |

| CH-6 (Sennoside A): 135.22 - 135.95 | [7] | |

| CH-6 (Sennoside B): 134.48 - 135.32 | [7] |

Note: Specific, isolated ¹H and ¹³C-NMR data for pure this compound is not extensively reported in readily available literature. The provided data pertains to the characteristic signals of the sennoside class, which are useful for identification.

Experimental Protocols

Isolation and Purification of this compound

The following is a synthesized protocol based on established methods for the extraction and purification of sennosides from senna leaves.[8][9][10][11]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Powdered senna leaves are extracted with 70% methanol at room temperature with continuous stirring for several hours. This process is repeated to ensure exhaustive extraction.

-

Filtration and Concentration: The combined methanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to about one-fourth of its original volume.

-

Acidification and Precipitation: The concentrated extract is acidified to a pH of approximately 3.2 with a suitable acid (e.g., nitric acid). This step helps in the precipitation of certain impurities, which are then removed by filtration.

-

Column Chromatography: The clarified extract is subjected to column chromatography. A silica gel or Sephadex LH-20 column can be used. The column is eluted with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A mobile phase consisting of a mixture of methanol, water, and acetic acid is commonly employed.[11]

Characterization and Quantification of this compound

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for the quantification of sennosides.

Logical Relationship for HPLC Quantification

Caption: Logical workflow for the quantification of this compound using HPLC.

Methodology:

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of methanol, water, and acetic acid in varying proportions.[11] Isocratic or gradient elution can be employed.

-

Detection: UV detection at a wavelength of 270 nm is commonly used for sennosides.[6]

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound. The characteristic chemical shifts of the protons and carbons in the anthrone skeleton and the sugar moieties provide a unique fingerprint for the molecule.[7][12]

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of this compound and to obtain fragmentation patterns that aid in its structural identification.[3][13]

Signaling Pathways and Mechanism of Action

Sennosides, including this compound, are prodrugs that are not absorbed in the upper gastrointestinal tract. Their laxative effect is initiated by their metabolism in the colon.

Signaling Pathway of Sennoside-Induced Laxation

Caption: Mechanism of action of this compound leading to its laxative effect.

Mechanism of Action:

-

Bacterial Metabolism: Upon reaching the colon, this compound is hydrolyzed by the β-glucosidases of the gut microbiota, releasing the aglycone, sennidin C.

-

Formation of Active Metabolite: Sennidin C is further reduced to the active metabolite, rhein anthrone.

-

Pharmacological Effects: Rhein anthrone exerts its laxative effect through two primary mechanisms:

-

Stimulation of Colonic Motility: It directly stimulates the smooth muscles of the colon, leading to increased peristalsis and accelerated colonic transit.

-

Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the lumen. This increase in intestinal fluid content softens the stool and further facilitates bowel movements.

-

Conclusion

This compound is a critical bioactive component of senna with a distinct stereochemistry that influences its properties and biological activity. A comprehensive understanding of its isomeric forms, coupled with robust analytical methodologies for its isolation, characterization, and quantification, is essential for the quality control of senna-based products and for advancing research in natural product drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the pharmaceutical and natural products research fields.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 37271-16-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C42H40O19 | CID 46173829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Senna | C42H38O20 | CID 73111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sennosides [drugfuture.com]

- 7. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yourarticlelibrary.com [yourarticlelibrary.com]

- 9. The process of extracting sennosides from senna leaf extract. [greenskybio.com]

- 10. CN114031654A - Sennoside extraction method - Google Patents [patents.google.com]

- 11. staff.cimap.res.in [staff.cimap.res.in]

- 12. Integrated comparative metabolite profiling via MS and NMR techniques for Senna drug quality control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sennoside | C42H38O20 | CID 656822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Activities of Sennoside C Beyond Laxative Effects: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sennoside C is a dianthrone glycoside found in plants of the Senna genus, which have a long history of use in traditional medicine, primarily for their laxative properties. While the purgative effects of sennosides, particularly Sennosides A and B, are well-documented, emerging research suggests that these compounds, including this compound, may possess a broader range of pharmacological activities. This technical guide provides a comprehensive overview of the non-laxative effects of this compound, with a focus on its potential neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts in this area.

Anti-Amyloidogenic Activity of this compound

A significant non-laxative pharmacological effect of this compound is its ability to inhibit the amyloid fibrillation of human lysozyme. Amyloid fibrillation is a pathological process implicated in a variety of neurodegenerative diseases, including Alzheimer's disease.

Quantitative Data

The inhibitory effect of this compound on human lysozyme amyloid fibrillation has been quantified, as detailed in the table below.

| Parameter | Value | Experimental Model | Reference |

| IC50 | 186.20 μM | Inhibition of human lysozyme amyloid fibrillation | [Gao W, et al., 2021][1] |

Experimental Protocols

The following experimental protocols were utilized to assess the anti-amyloidogenic activity of this compound.

1.2.1. Thioflavin T (ThT) Fluorescence Assay

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Protocol:

-

Human lysozyme (HL) is incubated under fibrillation-inducing conditions (e.g., acidic pH, elevated temperature) in the presence and absence of varying concentrations of this compound.

-

Aliquots of the incubation mixture are taken at different time points.

-

ThT solution is added to the aliquots.

-

Fluorescence intensity is measured at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

A decrease in fluorescence intensity in the presence of this compound indicates inhibition of fibril formation.[1]

-

1.2.2. 8-Anilino-1-naphthalenesulfonic acid (ANS) Fluorescence Assay

-

Principle: ANS binds to exposed hydrophobic regions on proteins, which increase during protein unfolding and aggregation.

-

Protocol:

-

HL is incubated under the same conditions as the ThT assay with and without this compound.

-

ANS solution is added to the samples.

-

Fluorescence is measured at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 480 nm.

-

A reduction in ANS fluorescence in the presence of this compound suggests that it stabilizes the native conformation of the protein and prevents the exposure of hydrophobic surfaces.[1]

-

1.2.3. Congo Red (CR) Binding Assay

-

Principle: Congo Red is a dye that exhibits a characteristic red-shift in its absorption spectrum upon binding to the cross-β-sheet structure of amyloid fibrils.

-

Protocol:

-

Fibrillated HL samples (with and without this compound) are incubated with a Congo Red solution.

-

The absorption spectrum is recorded between 400 and 600 nm.

-

A shift in the maximum absorbance to a longer wavelength and an increase in absorbance in the presence of fibrils are indicative of amyloid formation. Inhibition is observed as a lack of this spectral shift.[1]

-

1.2.4. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

-

Principle: These imaging techniques are used to directly visualize the morphology of amyloid fibrils.

-

Protocol:

-

Aliquots of the incubated HL solutions are deposited onto a suitable substrate (e.g., carbon-coated copper grid for TEM, mica for AFM).

-

The samples are negatively stained (for TEM) or air-dried (for AFM).

-

Images are captured to observe the presence, absence, and morphology of amyloid fibrils. A reduction in the density and length of fibrils in the presence of this compound confirms its inhibitory activity.[1]

-

Proposed Mechanism of Action and Signaling Pathway

Molecular docking studies suggest that this compound binds to a hydrophobic pocket of human lysozyme. This interaction is stabilized by the formation of hydrogen bonds and van der Waals forces. By occupying this pocket, this compound is thought to stabilize the native conformation of the protein, thereby preventing the conformational changes necessary for amyloid fibril formation.

Inhibition of Amyloid Fibrillation by this compound.

Potential Anti-inflammatory and Antioxidant Activities

While direct experimental evidence for the anti-inflammatory and antioxidant activities of this compound is currently limited, studies on Senna extracts and related sennosides, such as Sennoside A, suggest that this compound may also possess these properties.[2][3] The active metabolite of sennosides, rhein anthrone, is known to interact with immune cells in the colon.[4]

Proposed Experimental Protocols

To investigate the potential anti-inflammatory and antioxidant effects of this compound, the following standard in vitro assays could be employed.

2.1.1. In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

-

The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

A reduction in nitrite levels would indicate an anti-inflammatory effect.

-

-

Pro-inflammatory Cytokine Measurement:

-

LPS-stimulated RAW 264.7 cells are treated with this compound.

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

-

2.1.2. In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

This compound is mixed with a solution of the stable free radical DPPH.

-

The decrease in absorbance at 517 nm is measured, which corresponds to the scavenging of the DPPH radical.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation is generated and then incubated with this compound.

-

The reduction in absorbance at 734 nm indicates the radical scavenging capacity.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

The formation of a colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.

-

Potential Signaling Pathways

Based on the known mechanisms of other anti-inflammatory and antioxidant compounds, this compound could potentially exert its effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

Hypothetical Anti-inflammatory Pathway for this compound.

Summary and Future Directions

This compound demonstrates a clear, quantifiable inhibitory effect on human lysozyme amyloid fibrillation, suggesting its potential as a therapeutic agent for neurodegenerative diseases. While direct evidence is still needed, the pharmacological profile of related compounds suggests that this compound may also possess valuable anti-inflammatory and antioxidant properties.

Future research should focus on:

-

In-depth investigation of the anti-inflammatory and antioxidant activities of purified this compound using a battery of in vitro and in vivo models.

-

Elucidation of the specific signaling pathways modulated by this compound in the context of neuroprotection, inflammation, and oxidative stress.

-

Preclinical studies to evaluate the efficacy and safety of this compound in animal models of neurodegenerative and inflammatory diseases.

-

Pharmacokinetic and bioavailability studies to understand the absorption, distribution, metabolism, and excretion of this compound.

The development of a deeper understanding of the pharmacological activities of this compound beyond its laxative effects could open up new avenues for the treatment of a range of debilitating diseases.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of the non-laxative pharmacological activities of this compound.

Workflow for Investigating this compound's Activities.

References

- 1. Inhibition behavior of Sennoside A and this compound on amyloid fibrillation of human lysozyme and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of Sennoside C Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside C, a dianthrone glycoside from the Senna plant, is primarily known for its laxative properties. However, recent research has unveiled a broader spectrum of bioactivity, including the inhibition of protein aggregation. The laxative effect is not a direct action of this compound but is mediated by its active metabolite, rheinanthrone, produced by gut microbiota. This technical guide provides an in-depth exploration of the in silico modeling of this compound's direct receptor binding, using human lysozyme as a primary example, and delves into the computational analysis of its active metabolite, rheinanthrone, with key protein targets implicated in its laxative effect. This document serves as a comprehensive resource, offering detailed experimental protocols for computational modeling and biophysical validation techniques, alongside a quantitative summary of binding interactions.

Introduction: The Dual Facets of this compound Bioactivity

This compound is a member of the sennoside family of natural compounds utilized for centuries in traditional medicine for the treatment of constipation.[1] The primary mechanism of action for its purgative effects involves a multi-step process initiated by the metabolism of this compound by intestinal bacteria into its active aglycone form, rheinanthrone.[2][3] Rheinanthrone then modulates intestinal function, primarily by influencing water and electrolyte transport.

Beyond its traditional use, emerging research has highlighted a direct interaction of this compound with specific proteins, suggesting a broader pharmacological potential. A notable example is its ability to bind to human lysozyme and inhibit the formation of amyloid fibrils, a process implicated in various neurodegenerative diseases.

This guide will first explore the in silico modeling of the direct binding of this compound to a protein receptor, using the well-documented interaction with human lysozyme as a case study. Subsequently, it will elucidate the indirect mechanism of its laxative effect, focusing on the in silico analysis of its active metabolite, rheinanthrone, with its putative protein targets.

In Silico Modeling of this compound Direct Receptor Binding: The Case of Human Lysozyme

A significant finding in the study of this compound's molecular interactions is its ability to directly bind to human lysozyme and inhibit its amyloid fibrillation.[4][5] This interaction provides a clear and experimentally validated example of in silico receptor binding modeling for this compound.

Quantitative Binding Data

The inhibitory effect of this compound on human lysozyme fibrillation has been quantified, providing valuable data for computational validation.

| Compound | Target Protein | Parameter | Value | Reference |

| This compound | Human Lysozyme | IC50 | 186.20 μM | [4][5] |

In Silico Modeling Workflow

The following diagram illustrates a general workflow for the in silico modeling of this compound binding to a target receptor like human lysozyme.

Experimental Protocol: Molecular Docking of this compound with Human Lysozyme

This protocol outlines the steps for performing a molecular docking study of this compound with human lysozyme, based on established methodologies.[6][7]

1. Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 46173829).

-

Use a molecular modeling software (e.g., ChemDraw, Avogadro) to generate the 3D coordinates and save in a suitable format (e.g., .mol2 or .pdb).

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Assign Gasteiger charges and define rotatable bonds using tools like AutoDockTools.

2. Receptor Preparation:

-

Download the crystal structure of human lysozyme from the Protein Data Bank (PDB ID: e.g., 1LZ1).

-

Remove water molecules and any existing ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Define the grid box for docking, encompassing the active site or the putative binding pocket of the receptor. The binding site of lysozyme is a well-characterized hydrophobic cavity.[6]

3. Molecular Docking:

-

Use a docking program such as AutoDock Vina.

-

Set the prepared ligand and receptor files as input.

-

Configure the search parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

-

Run the docking simulation.

4. Analysis of Results:

-

Analyze the output files to identify the binding poses with the lowest binding energies.

-

Visualize the protein-ligand interactions using software like PyMOL or VMD to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

The Indirect Mechanism: Metabolic Activation and In Silico Modeling of Rheinanthrone

The laxative effect of this compound is an indirect consequence of its metabolism by gut bacteria into the active compound, rheinanthrone. This section details this metabolic pathway and explores the in silico modeling of rheinanthrone's interaction with its potential protein targets.

Metabolic Activation Pathway

This compound undergoes a two-step enzymatic conversion in the colon to become active.

Rheinanthrone's Putative Protein Targets and Signaling Pathway

Rheinanthrone is believed to exert its laxative effect by modulating the expression and activity of several proteins, primarily leading to increased fluid secretion and peristalsis in the colon. The proposed signaling pathway involves cyclooxygenase-2 (COX-2) and aquaporin-3 (AQP3).[2][3] Recent proteomic studies have also identified Calmodulin-3, Nucleobindin-1, and Actin as potential direct targets of rheinanthrone.

In Silico Modeling of Rheinanthrone Binding

While a definitive in silico model of rheinanthrone binding to its targets is not yet established, this section provides a hypothetical protocol based on standard molecular docking procedures for small molecules with protein targets like COX-2, AQP3, and Calmodulin-3.

1. Target Protein Preparation:

-

Obtain the crystal structures of human COX-2 (e.g., PDB ID: 5KIR), a homology model of human AQP3, and human Calmodulin-3 (e.g., from AlphaFold Database) from relevant databases.

-

Prepare the protein structures as described in section 2.3.

2. Ligand Preparation:

-

Obtain the 3D structure of rheinanthrone.

-

Prepare the ligand for docking as described in section 2.3.

3. Molecular Docking and Analysis:

-

Perform molecular docking of rheinanthrone into the active sites or putative binding pockets of COX-2, AQP3, and Calmodulin-3.

-

For COX-2, the active site is a well-defined channel.[8] For AQP3, the pore and vestibule regions are likely interaction sites.[4][5] For Calmodulin-3, hydrophobic pockets are known to be important for ligand binding.

-

Analyze the docking results to predict binding affinities and identify key interacting residues.

Experimental Validation of In Silico Models

Computational models, while powerful, require experimental validation to confirm their predictions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the kinetics and thermodynamics of ligand-receptor interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound or rheinanthrone) to a ligand (e.g., the target protein) immobilized on a sensor surface.[2][9][10]

1. Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein (ligand) over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters with an injection of ethanolamine.

2. Analyte Binding Measurement:

-

Prepare a series of dilutions of the analyte (this compound or rheinanthrone) in a suitable running buffer.

-

Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

3. Data Analysis:

-

Fit the sensorgram data to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor in solution, providing a complete thermodynamic profile of the interaction.[3]

1. Sample Preparation:

-

Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of the ligand (this compound or rheinanthrone) in the same buffer and load it into the injection syringe.

2. Titration:

-

Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

-

Measure the heat released or absorbed after each injection.

3. Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Conclusion

The in silico modeling of this compound and its active metabolite, rheinanthrone, offers valuable insights into their molecular mechanisms of action. While the direct binding of this compound to human lysozyme presents a clear case for computational analysis, the indirect laxative effect mediated by rheinanthrone highlights the importance of considering metabolic activation in drug action. The methodologies and protocols outlined in this guide provide a framework for researchers to explore the receptor binding profiles of this compound and other natural products, ultimately contributing to the development of novel therapeutics. The integration of computational and experimental approaches is crucial for validating these models and advancing our understanding of these complex biological interactions.

References

- 1. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japer.in [japer.in]

- 9. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling Novel Sennoside Variants: An In-depth Technical Guide to Discovery and Isolation from Senna

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel sennoside variants from Senna species. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of these natural compounds. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to Sennosides and the Need for Novel Variants

Sennosides are a group of anthraquinone glycosides naturally occurring in plants of the Senna genus. The most well-known are sennosides A and B, which are clinically used for their laxative effects.[1] These compounds are pro-drugs, metabolized by the gut microbiota into the active metabolite, rhein anthrone, which stimulates colon motility and alters intestinal fluid secretion.[2][3] Beyond the common sennosides A, B, C, and D, recent research has led to the discovery of novel variants, such as sennoside A1 and sennoside G, which are optical isomers of sennoside A.[4][5] The exploration of these new variants is driven by the potential for improved therapeutic profiles, including enhanced efficacy, reduced side effects, and novel pharmacological activities.

Quantitative Data on Sennoside Isolation

The isolation of sennoside variants from Senna plant material yields varying amounts of each compound. The following table summarizes the quantitative data from a representative study on the isolation of sennosides A, B, and the novel variant A1 from dried senna pods.

| Compound | Starting Material | Amount of Starting Material (g) | Yield (mg) |

| Sennoside A | Dried Senna Pods | 100 | 77 |

| Sennoside B | Dried Senna Pods | 100 | 69 |

| Sennoside A1 | Dried Senna Pods | 100 | 13 |

Table 1: Yield of sennosides A, B, and A1 isolated from 100 g of dried senna pods. Data extracted from a study by Sticher et al. (2022).[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of novel sennoside variants.

General Extraction and Purification of Sennosides A, B, and A1

This protocol is adapted from established methods for the isolation of sennosides, including the novel variant A1.[4]

I. Pre-extraction of Lipophilic Compounds:

-

Weigh 100 g of dried and powdered senna pods.

-

Perform four consecutive extractions for 10 minutes each with 375 mL of a dichloromethane and ethanol mixture (93:7 v/v) to remove lipophilic compounds.

-

Discard the solvent from this pre-extraction step.

II. Methanolic Extraction of Sennosides:

-

Extract the remaining plant material with methanol using the same procedure as the pre-extraction (four times for 10 minutes each with 375 mL of methanol).

-

Combine the methanolic extracts.

-

Reduce the volume of the combined methanolic solution in a rotary evaporator to approximately 200 mL, at which point a yellow solid will precipitate.

III. Chromatographic Separation:

-

Subject the precipitated solid to silica gel flash chromatography.

-

Utilize a solvent system of n-propanol-ethyl acetate–water with a gradient elution profile.

-

Monitor the separation using Thin Layer Chromatography (TLC) and combine the fractions containing the desired sennosides.

Alternative Extraction of Total Sennosides

This method focuses on the extraction of a crude mixture of sennosides.[6]

-

Exhaust 100 g of senna with 1 liter of water.

-

Acidify the aqueous solution to a pH of 2.5 with hydrochloric acid.

-

Extract the acidified solution with 400 mL of ethyl acetate to remove flavones and free anthraquinone derivatives.

-

Extract the remaining aqueous phase three times with 1,100 mL of butanol.

-

Concentrate the butanol phase to 50 mL at 50°C under vacuum and allow it to stand overnight to precipitate the sennosides.

Characterization Techniques

The structural elucidation of novel sennoside variants relies on a combination of spectroscopic and chromatographic techniques.

-

Thin Layer Chromatography (TLC): Used for monitoring the separation of sennosides during chromatography.

-

High-Performance Liquid Chromatography (HPLC): Employed for the quantitative analysis and purification of individual sennosides.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their identification.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of novel sennosides by providing detailed information about the carbon-hydrogen framework.[4]

Spectroscopic Data for Sennoside A1:

-

1H NMR (DMSO-d6): The signal for the CH-6 proton of sennoside A1 is observed in the range of 7.43 to 7.31 ppm.

-

13C NMR (DMSO-d6): The corresponding CH-6 carbon signal for sennoside A1 is found between 134.57 and 134.09 ppm.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Sennoside Isolation

The following diagram illustrates the general workflow for the isolation of sennoside variants from Senna pods.

Biosynthetic Pathway of Sennosides

The biosynthesis of sennosides is a complex process involving multiple enzymatic steps. While the complete pathway is still under investigation, a putative pathway has been proposed.

References

- 1. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Senna glycoside - Wikipedia [en.wikipedia.org]

- 6. US4256875A - Extraction of sennosides - Google Patents [patents.google.com]

- 7. Sennoside | C42H38O20 | CID 656822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the Enzymatic Conversion of Sennoside C to Rhein Anthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennosides, particularly Sennoside C, are important natural compounds with significant pharmacological applications, most notably as laxatives. Their therapeutic activity is not inherent but is unlocked through a multi-step enzymatic conversion within the human gut, culminating in the formation of the active metabolite, rhein anthrone. This technical guide provides a comprehensive elucidation of this enzymatic pathway, detailing the enzymes involved, their mechanisms of action, and the experimental protocols required to study this transformation. This document is intended to serve as a valuable resource for researchers in pharmacology, microbiology, and drug development, offering insights into the microbial metabolism of sennosides and providing a framework for future research and development in this area.

Introduction

This compound is a dianthrone glycoside found in plants of the Senna genus. Like other sennosides, it is a prodrug that remains inactive until it reaches the colon.[1] There, the gut microbiota orchestrate a two-step conversion process to generate the pharmacologically active compound, rhein anthrone.[2][3] Understanding this enzymatic transformation is crucial for optimizing the therapeutic efficacy of sennoside-based drugs and for developing novel drug delivery systems that target the colon.

The conversion process begins with the hydrolytic cleavage of the sugar moieties from the sennidin C backbone, a reaction catalyzed by bacterial β-glucosidases. The resulting aglycone, sennidin C, is then reduced to the ultimate active compound, rhein anthrone. This guide will delve into the specifics of these enzymatic steps, present available quantitative data, and provide detailed experimental methodologies for their investigation.

The Enzymatic Conversion Pathway

The transformation of this compound to rhein anthrone is a sequential process involving two key enzymatic reactions mediated by the gut microbiota.

Step 1: Hydrolysis by β-Glucosidase

The initial and rate-limiting step in the activation of this compound is the hydrolysis of its glucose moieties. This reaction is catalyzed by β-glucosidases, enzymes prevalent in various gut bacteria, including species of Bifidobacterium and Bacteroides.[4][5] These enzymes cleave the β-1,4-glycosidic bonds, releasing the glucose molecules and yielding the aglycone, sennidin C.

Step 2: Reduction by Sennidin Reductase

Following the removal of the glucose units, the resulting sennidin C undergoes reduction to form rhein anthrone. This conversion is catalyzed by a reductase enzyme. Recent research has identified an oxygen-insensitive NAD(P)H-dependent nitroreductase (nfrA) from Bifidobacterium pseudocatenulatum as a potent sennoside A reductase, suggesting a similar enzymatic mechanism for sennidin C.[7] This enzymatic step is crucial as rhein anthrone is the molecule that exerts the laxative effect.[8]

Quantitative Data

Due to a lack of specific studies on this compound, the following quantitative data is based on studies of the closely related Sennoside B, catalyzed by the β-glucosidase from Bifidobacterium sp. strain SEN.[1] It is hypothesized that the enzymatic parameters for this compound are comparable.

| Parameter | Value | Reference |

| Enzyme | β-Glucosidase | [1] |

| Source | Bifidobacterium sp. strain SEN | [1] |

| Substrate | Sennoside B | [1] |

| Optimal pH | 6.0 | [1] |

| Michaelis Constant (Km) | 0.94 mM | [1] |

Experimental Protocols

This section provides detailed methodologies for the in vitro study of the enzymatic conversion of this compound to rhein anthrone.

In Vitro Enzymatic Assay of this compound Conversion

This protocol describes a general procedure for monitoring the conversion of this compound using a crude enzyme extract from a sennoside-metabolizing gut bacterium or a purified β-glucosidase.

Materials:

-

This compound standard

-

Rhein anthrone standard

-

Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[6]

-

Crude enzyme extract from a cultured gut bacterium (e.g., Bifidobacterium sp.) or purified β-glucosidase

-

Anaerobic chamber or system

-

HPLC system with a C18 column[9]

-

Mobile phase for HPLC (e.g., methanol:water:acetic acid:tetrahydrofuran, 60:38:2:2)[9]

-

UV detector for HPLC

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or water).

-

In an anaerobic environment, prepare reaction mixtures in microcentrifuge tubes containing phosphate buffer, this compound solution, and the enzyme extract. Include a negative control without the enzyme.

-

Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

At each time point, stop the reaction by adding an equal volume of ice-cold methanol to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the samples by HPLC to quantify the disappearance of this compound and the appearance of its metabolites.

HPLC Method for Quantification

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol, water, acetic acid, and tetrahydrofuran (e.g., 60:38:2:2, v/v/v/v).[9] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 20 µL.

Quantification:

-

Prepare calibration curves for this compound and rhein anthrone using standard solutions of known concentrations.

-

Calculate the concentration of this compound and its metabolites in the experimental samples based on the peak areas from the HPLC chromatograms and the calibration curves.

NMR Analysis of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structures of the intermediates and the final product of the enzymatic conversion.

Sample Preparation:

-

Lyophilize the reaction mixture after enzymatic conversion to remove the solvent.

-

Reconstitute the dried sample in a suitable deuterated solvent (e.g., DMSO-d6 or methanol-d4).[11]

-

Transfer the sample to an NMR tube.

NMR Spectroscopy:

-

Acquire 1D (1H) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Compare the chemical shifts and coupling constants of the signals in the spectra of the reaction mixture with those of authentic standards of this compound, sennidin C, and rhein anthrone to confirm their identities.[11]

Visualizations

Signaling Pathway

Caption: Enzymatic conversion pathway of this compound to rhein anthrone by gut microbiota.

Experimental Workflow

Caption: Workflow for the in vitro analysis of this compound enzymatic conversion.

Conclusion

The enzymatic conversion of this compound to rhein anthrone by the gut microbiota is a critical process for its pharmacological activity. This technical guide has outlined the key enzymatic steps, provided the most relevant available quantitative data, and detailed experimental protocols for its investigation. While specific kinetic data for this compound remains an area for further research, the information presented here provides a solid foundation for scientists and researchers. The methodologies and visualizations included are intended to facilitate a deeper understanding and further exploration of the microbial metabolism of sennosides, ultimately contributing to the development of more effective and targeted therapeutics.

References

- 1. Purification and characterization of a novel sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN, a human intestinal anaerobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted remodeling of the human gut microbiome using Juemingzi (Senna seed extracts) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In situ identifying sennoside A-reducing bacteria guilds in human gut microbiota via enzymatic activity visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of sennosides A and B by the intestinal microflora: in vitro and in vivo studies on the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN is inducible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. staff.cimap.res.in [staff.cimap.res.in]

- 10. acgpubs.org [acgpubs.org]

- 11. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Effect of Sennoside C with Sennoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennosides, naturally occurring anthraquinone glycosides derived from the Senna plant, are widely utilized as stimulant laxatives. While Sennoside A is a well-recognized active component, this technical guide delves into the synergistic relationship between Sennoside C and Sennoside A. This synergy is not a direct interaction between the parent glycosides but rather a potentiation of therapeutic effect mediated by their active metabolites in the colon. This document provides a comprehensive overview of the underlying mechanisms, quantitative data supporting the synergistic action, detailed experimental protocols for investigation, and visual representations of the key pathways and workflows.

Introduction: The Basis of Sennoside Activity

Sennoside A and this compound are prodrugs that pass through the upper gastrointestinal tract largely unabsorbed. Upon reaching the colon, they are metabolized by the gut microbiota into their active forms. Sennoside A is converted to rhein anthrone, while this compound yields equimolar amounts of rhein anthrone and aloe-emodin anthrone. The laxative effect is a result of the direct actions of these anthrones on the colonic mucosa.

The Synergistic Mechanism of Action

The enhanced purgative effect observed with the combination of Sennoside A and C metabolites stems from a synergistic action on two primary physiological processes in the colon:

-

Stimulation of Large Intestinal Propulsion: The combination of rhein anthrone and aloe-emodin anthrone leads to a more significant increase in colonic motility than either agent alone. This accelerated transit reduces the time for water reabsorption from the fecal mass.

-

Modulation of Intestinal Water Secretion: The anthrone mixture significantly inhibits net water absorption and can induce net water secretion into the colonic lumen, further contributing to the laxative effect.[1]

Signaling Pathways

The laxative action of the sennoside metabolites is mediated, at least in part, through the prostaglandin E2 (PGE2) signaling pathway. Rhein anthrone has been shown to activate macrophages in the colon, leading to an increased secretion of PGE2.[2] PGE2 then acts as a paracrine factor on colonic epithelial cells, leading to several downstream effects:

-

Decreased Aquaporin-3 (AQP3) Expression: This reduction in water channels on the luminal membrane of colonocytes inhibits water transport from the intestinal lumen into the bloodstream, thereby increasing fecal water content.[2]

-

Stimulation of Mucus Secretion: Both rhein anthrone and aloe-emodin anthrone have been shown to stimulate mucus secretion, which lubricates the colon and facilitates the passage of stool.[3][4]

-

Increased Chloride Secretion: Rhein anthrone is also thought to excite submucosal acetylcholinergic neurons, resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the intestinal lumen osmotically draws water in, further softening the stool.[2]

While the precise synergistic interplay at the molecular level is still under investigation, it is hypothesized that rhein anthrone and aloe-emodin anthrone may act on different components of these pathways, or that their combined presence leads to an amplified downstream signal.

Caption: Signaling pathway of sennoside metabolite synergy.

Quantitative Analysis of Synergy

The synergistic effect of the active metabolites of Sennoside A and C has been quantified in murine models. The following tables summarize the key findings.

Table 1: Purgative Activity of Individual and Combined Anthrones

| Compound | Intracaecal ED50 (μmol/kg)[5] |

| Aloe-emodin anthrone | 54.5 (24.1–89.6) |

| Rhein anthrone | 11.4 (5.0–15.7) |

| Equimolar Mixture | 11.2 (6.1–14.6) |

ED50 (Median Effective Dose) is the dose that produces a purgative effect in 50% of the test subjects. Data is presented as ED50 with 95% confidence intervals in parentheses.

Table 2: Analysis of Synergism using the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI can be calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that elicit a certain effect, and (Dx)₁ and (Dx)₂ are the doses of the individual drugs that would produce the same effect.

| Effect Level | Dose of Aloe-emodin anthrone in Mixture (μmol/kg) | Dose of Rhein anthrone in Mixture (μmol/kg) | (Dx) for Aloe-emodin anthrone (μmol/kg) | (Dx) for Rhein anthrone (μmol/kg) | Combination Index (CI) | Interpretation |

| 50% Purgation | 5.6 | 5.6 | 54.5 | 11.4 | 0.59 | Synergism |

The CI value of 0.59, being significantly less than 1, provides strong quantitative evidence for the synergistic interaction between aloe-emodin anthrone and rhein anthrone.

Experimental Protocols

The following section details the methodologies for key experiments to investigate the synergistic laxative effect.

In Vivo Assessment of Purgative Activity in Mice

This protocol is adapted from the methodology described by Yagi et al. (1997).[5]

Objective: To determine the ED50 of individual and combined anthrones for their purgative effect.

Materials:

-

Male ICR mice (5 weeks old)

-

Aloe-emodin anthrone

-

Rhein anthrone

-

Vehicle (e.g., 5% gum arabic solution)

-

Surgical instruments for laparotomy

-

Filter paper

Procedure:

-

Animal Preparation: Mice are fasted for 24 hours with free access to water.

-

Test Substance Preparation: Prepare solutions of aloe-emodin anthrone, rhein anthrone, and an equimolar mixture in the vehicle at various concentrations.

-

Intracaecal Administration:

-

Anesthetize the mice (e.g., with ether).

-

Perform a midline laparotomy to expose the cecum.

-

Inject the test substance directly into the cecum using a fine needle.

-

Suture the abdominal wall.

-

-

Observation:

-

Place each mouse in an individual cage lined with filter paper.

-

Observe the mice for 4 hours for the presence of wet feces (diarrhea).

-

Record the number of mice in each group that exhibit diarrhea.

-

-

Data Analysis:

-

Calculate the percentage of mice showing a purgative response at each dose.

-

Determine the ED50 value and its 95% confidence interval for each substance and the mixture using a suitable statistical method (e.g., probit analysis).

-

References

- 1. The synergistic purgative action of aloe-emodin anthrone and rhein anthrone in mice: synergism in large intestinal propulsion and water secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of aloe. V. Mechanism of cathartic effect. (4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toolify.ai [toolify.ai]

- 5. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

Potential Anti-inflammatory Properties of Sennoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside C, a dianthrone glycoside found in plants of the Senna genus, is traditionally recognized for its laxative effects. Emerging evidence, primarily from studies on its active metabolite rhein and closely related sennosides, suggests a potential role for this compound in modulating inflammatory pathways. This technical guide synthesizes the available preclinical data, focusing on the putative anti-inflammatory mechanisms, relevant signaling pathways, and experimental evidence. While direct research on this compound is limited, this document extrapolates from existing studies on its key metabolite to provide a foundational understanding for future investigation and drug development.

Introduction

Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including those from medicinal plants. Sennosides, a group of anthraquinone glycosides from Senna species, have long been used in traditional medicine.[1] While their laxative properties are well-documented, their potential immunomodulatory and anti-inflammatory effects are a growing area of interest.

This compound, along with its stereoisomers, is metabolized by gut microbiota into the active metabolite, rhein anthrone, which is then converted to rhein.[1][2] It is largely this active metabolite, rhein, that is absorbed and is believed to exert systemic pharmacological effects. This guide will focus on the anti-inflammatory properties demonstrated by rhein and related sennosides as a strong indication of the potential activities of this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro and in vivo studies on sennosides and their metabolites, which suggest potential anti-inflammatory activities for this compound.

Table 1: In Vitro Anti-inflammatory Effects of Sennoside Metabolites and Related Sennosides

| Compound/Extract | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | Result | Citation |

| Rhein | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | Not specified | Significant reduction | [3] |

| Rhein | RAW 264.7 Macrophages | LPS | IL-1β Production | Not specified | Significant reduction | [3] |

| Rhein | RAW 264.7 Macrophages | LPS | TNF-α Production | Not specified | Significant reduction | [3] |

| Rhein | RAW 264.7 Macrophages | LPS + ATP | NALP3 Expression | Not specified | Significant reduction | [3] |